8-Bromooctan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromooctan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZAECCGCXUTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505884 | |
| Record name | 8-Bromooctan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60099-86-7 | |
| Record name | 8-Bromooctan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Bromooctan 2 One and Analogous Structures
2 Catalytic Synthesis Routes for Bromoalkanes as Precursors
The synthesis of bromoalkanes, which can serve as precursors for more complex molecules like 8-Bromooctan-2-one, often relies on catalytic methods that offer efficiency and selectivity. These routes typically involve either the conversion of alcohols to alkyl bromides or the direct catalytic bromination of alkanes.
Catalytic Conversion of Alcohols to Bromoalkanes: A common strategy for synthesizing bromoalkanes is the transformation of corresponding alcohols. This can be achieved using various catalytic systems and brominating agents. For instance, primary alcohols can be converted to alkyl bromides using hydrogen bromide (HBr) in the presence of acid catalysts like sulfuric acid (H2SO4) sciencemadness.orgmasterorganicchemistry.comopenstax.org. This reaction proceeds via protonation of the alcohol, making the hydroxyl group a better leaving group (water), followed by nucleophilic substitution by bromide.
More advanced catalytic systems have been developed for improved efficiency and sustainability. Heterogeneous catalysts, such as alumina-modified sulfated zirconia (Al2O3/SO42−/ZrO2), have been utilized in reactive distillation for the synthesis of bromopropane from n-propanol, achieving high yields (96.18%) and demonstrating excellent catalyst stability and reusability mdpi.com. Similarly, molybdenum-nickel (Mo-Ni) catalysts have been employed for the synthesis of bromoalkanes from fatty alcohols in the presence of hydrogen bromide, with the catalysts showing reusability after regeneration google.com. Pyridinium-based ionic liquids, in combination with p-toluenesulfonic acid, have also been reported as environmentally benign alternatives to traditional methods for converting alcohols to alkyl bromides, operating under solvent-free conditions researchgate.net. Reagents like phosphorus tribromide (PBr3) are also effective for converting alcohols to bromides, often under mild conditions masterorganicchemistry.com.
Direct Catalytic Bromination of Alkanes: Direct functionalization of alkanes offers a more atom-economical approach. Catalytic methods for the bromination of alkanes are known, although selectivity can be a challenge. Free-radical bromination, typically initiated by heat or light, using bromine (Br2) or NBS, is a well-established method. Bromine is generally more selective than chlorine, favoring the substitution of secondary and tertiary C-H bonds over primary ones libretexts.orgmasterorganicchemistry.com. For example, straight-chain alkanes predominantly yield secondary bromides researchgate.net. Catalysts such as copper and nickel complexes can facilitate the bromination of alkanes using carbon tetrabromide (CBr4) as the brominating agent, achieving high yields rsc.org. Oxidative bromination using an HBr-H2O2 system, promoted by light or catalysts, has also been reported for alkanes, offering high atom efficiency and reduced waste researchgate.net.
These catalytic routes are vital for producing bromoalkane precursors. For instance, synthesizing 1-bromooctane (B94149) from octan-1-ol or octan-2-ol would provide a chain with a terminal bromine, which could then be functionalized to introduce the ketone at the C2 position. Alternatively, if a precursor like 8-hydroxyoctan-2-one were available, direct catalytic conversion of the alcohol to the bromide would be a highly efficient route to this compound.
Table 2: Catalytic Synthesis of Bromoalkanes from Alcohols
| Alcohol Substrate | Brominating Agent/Method | Catalyst | Typical Conditions | Yield | Recyclability | Reference(s) |
| Primary Alcohols (e.g., n-propanol) | HBr (from NaBr/H2SO4) | H2SO4 (catalytic) | Reflux (20 min) | High | N/A | sciencemadness.org |
| Primary Alcohols (e.g., n-propanol) | HBr | Al2O3/SO42−/ZrO2 (heterogeneous) | Reactive distillation, 110 °C | 96.18% | Yes | mdpi.com |
| Fatty Alcohols (C12-C18) | HBr | Mo-Ni catalyst | 90-128 °C | High | Yes (after regeneration) | google.com |
| Alcohols (primary, secondary) | HBr | Pyridinium-based ILs + p-TsOH | Solvent-free | High | Yes | researchgate.net |
| Alcohols (primary, secondary, tertiary) | HX (e.g., HBr) | Acid catalysis (e.g., H2SO4) | Varied | Good | N/A | masterorganicchemistry.com, openstax.org |
| Alcohols (primary, secondary) | PBr3 | N/A | Mild conditions | High | N/A | masterorganicchemistry.com |
Table 3: Catalytic Direct Bromination of Alkanes
| Alkane Substrate | Brominating Agent | Catalyst | Conditions | Selectivity | Yield | Reference(s) |
| Alkanes, Cycloalkanes | HBr-H2O2 system | Light or catalyst | N/A | Favors secondary | Moderate-Good | researchgate.net |
| Alkanes, Cycloalkanes, Arylalkanes | CBr4 | Cu- and Ni-containing catalysts | N/A | N/A | Near 100% | rsc.org |
| Alkanes | Br2 or NBS | Free radical initiators (heat/light) | N/A | Favors secondary | N/A | libretexts.org, masterorganicchemistry.com |
Compound List:
this compound
Acetophenone
Propiophenone
1-Bromooctane
Octan-2-ol
Octan-1-ol
8-Bromooctan-1-ol
8-Hydroxyoctan-2-one
1-Bromopropane
n-Propanol
1-Bromooctane
Octan-2-one
1-Bromooctan-2-one
Chemical Reactivity and Transformation Pathways of 8 Bromooctan 2 One
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in 8-bromooctan-2-one is situated at the ω-position (terminal carbon) of the octanone chain, making it a primary alkyl bromide. This structural feature strongly influences its susceptibility to nucleophilic substitution.
Primary alkyl halides, such as the bromide in this compound, predominantly undergo nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a concerted, one-step process where the nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, simultaneously displacing it. The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. leah4sci.comlibretexts.orgsavemyexams.comchemist.sg
The SN1 (Substitution Nucleophilic Unimolecular) mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides. The formation of a primary carbocation is energetically unfavorable due to insufficient stabilization by adjacent alkyl groups. While the ketone functionality is present in the molecule, its distance from the primary bromide (separated by six carbon atoms) means it does not significantly stabilize a potential carbocation at the C8 position through resonance or inductive effects. Therefore, SN1 pathways are unlikely to be competitive for the displacement of the bromide in this compound. libretexts.orglibretexts.org
The primary bromide of this compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom bonds. These reactions typically proceed via the SN2 mechanism.
With Amines: Primary and secondary amines act as nucleophiles to displace the bromide, forming new carbon-nitrogen bonds and yielding amino ketones. For example, reaction with ammonia (B1221849) or primary amines can lead to 8-aminooctan-2-one (B13269774) derivatives. researchgate.net
With Alcohols/Alkoxides: Alkoxides (formed by deprotonating alcohols with a base) are strong nucleophiles that can react with the alkyl bromide to form ethers, yielding alkoxy ketones. For instance, reaction with sodium methoxide (B1231860) would produce 8-methoxyoctan-2-one.
With Thiols/Thiolates: Similar to alcohols, thiols can be deprotonated to thiolates, which are excellent nucleophiles. Their reaction with this compound leads to the formation of thioethers (sulfides), resulting in 8-(alkylthio)octan-2-one derivatives.
With Carboxylates: Carboxylate anions can act as nucleophiles to displace the bromide, forming ester linkages and yielding ester-ketones. For example, reaction with sodium acetate (B1210297) would produce 8-acetoxyoctan-2-one.
With Cyanide: Cyanide ion (CN⁻) is a potent nucleophile that can react with the alkyl bromide to extend the carbon chain by one atom, forming a nitrile group. This reaction would yield 9-oxononanenitrile.
Table 3.1.2: Representative Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reaction Product Type | General Product Example (with this compound) |
| R-NH₂ | Amine (secondary) | 8-(Alkylamino)octan-2-one |
| R-O⁻ | Ether | 8-Alkoxyoctan-2-one |
| R-S⁻ | Thioether (Sulfide) | 8-(Alkylthio)octan-2-one |
| R-COO⁻ | Ester | 8-Acyloxyoctan-2-one |
| CN⁻ | Nitrile | 9-Oxononanenitrile |
Carbonyl Group Reactivity and Derivatization
The ketone functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon and can undergo various derivatization reactions.
The ketone group can be readily reduced to a secondary alcohol. Common reducing agents are effective for this transformation, with selectivity often depending on the strength of the reagent and the presence of other functional groups.
Sodium Borohydride (NaBH₄): This mild reducing agent selectively reduces ketones to secondary alcohols without affecting the alkyl bromide. The reaction of this compound with NaBH₄ in a protic solvent like ethanol (B145695) or methanol (B129727) yields 8-bromooctan-2-ol. smolecule.comsavemyexams.com
Lithium Aluminum Hydride (LiAlH₄): A stronger reducing agent, LiAlH₄, will also efficiently reduce the ketone to the corresponding secondary alcohol, 8-bromooctan-2-ol. While LiAlH₄ can, under certain conditions, react with alkyl halides, the primary bromide in this case is generally less reactive towards it compared to the carbonyl group, allowing for selective reduction of the ketone. smolecule.comsavemyexams.com
Table 3.2.1: Reduction of the Ketone Moiety in this compound
| Reducing Agent | Solvent (Typical) | Product |
| NaBH₄ | Ethanol/Methanol | 8-Bromooctan-2-ol |
| LiAlH₄ | Diethyl Ether/THF | 8-Bromooctan-2-ol |
The carbonyl carbon of this compound can serve as an electrophilic center for carbon-carbon bond formation reactions.
Grignard Reagent Addition: Organomagnesium halides (Grignard reagents, R-MgX) are powerful nucleophiles that add to the carbonyl carbon of ketones. The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) followed by aqueous workup yields a tertiary alcohol, where the alkyl group from the Grignard reagent has added to the carbonyl carbon. For example, addition of CH₃MgBr would produce 2-methyl-8-bromooctan-2-ol. alevelchemistry.co.ukillinois.edudoubtnut.com
Wittig Reaction: The Wittig reaction involves the reaction of a ketone with a phosphorus ylide to form an alkene and triphenylphosphine (B44618) oxide. Applying this to this compound would replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene with the bromide still intact. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2-methylene-8-bromooctane. alevelchemistry.co.ukyoutube.com
Aldol Reactions: The α-hydrogens adjacent to the carbonyl group (at C1 and C3) can be deprotonated by a strong base to form enolates. These enolates can then act as nucleophiles and attack the carbonyl carbon of another molecule (either of the same ketone or a different aldehyde/ketone), leading to the formation of β-hydroxy ketones (aldol addition products). However, self-condensation of this compound might lead to complex mixtures due to the presence of α-hydrogens on both sides of the carbonyl. alevelchemistry.co.ukmasterorganicchemistry.commasterorganicchemistry.com
Table 3.2.2: Carbon-Carbon Bond Forming Reactions at the Ketone Functionality of this compound
| Reagent/Reaction Type | Nucleophile/Ylide | Product Type (after workup) | General Product Example (with CH₃MgBr) |
| Grignard Reaction | R-MgX | Tertiary Alcohol | 2-Methyl-8-bromooctan-2-ol |
| Wittig Reaction | Ph₃P=CR₂ | Alkene | 2-Methylene-8-bromooctane |
Radical Reactions and Mechanistic Studies
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling participation in radical-mediated reactions.
Radical Reduction: Alkyl bromides can undergo radical reduction to alkanes using reagents like trialkylsilanes in the presence of a radical initiator (e.g., AIBN or peroxides) and a hydrogen atom donor (e.g., thiols). This process would convert the C-Br bond to a C-H bond, yielding nonan-2-one. psu.edu
Radical Cyclization: If a suitable radical-accepting moiety is present within the molecule, or if it participates in an intermolecular radical addition, radical cyclization can occur. For instance, if a double bond were present at a suitable distance, intramolecular radical cyclization involving the bromine radical could be envisioned. cdnsciencepub.compsu.edu
Photochemical Reactions: Certain photochemical processes can induce homolytic cleavage of C-Br bonds, generating radicals that can then participate in various transformations. psu.eduacs.org
Table 3.3: Representative Radical Reactions Involving the C-Br Bond of this compound
| Reaction Type | Reagents/Conditions | Product Type (from C-Br bond) |
| Radical Reduction | Trialkylsilane, Radical Initiator, Thiol | Alkane (C-H bond) |
| Radical Cyclization | Radical Initiator, suitable tethered functional group | Cyclic compound |
| Photochemical Cleavage | Light irradiation | Alkyl radical |
Compound Name Table
| Common Name | IUPAC Name |
| This compound | This compound |
Generation and Trapping of Alkyl Radicals from Brominated Substrates
The generation of alkyl radicals from alkyl bromides like this compound typically involves a single-electron transfer (SET) process or homolytic bond dissociation. This can be achieved through various methods, including the use of reducing agents, photocatalysis, or electrochemistry. For instance, tributyltin hydride (Bu₃SnH) is a well-known reagent that can abstract a bromine atom from an alkyl bromide, generating an alkyl radical and a tributyltin bromide species libretexts.org. This process often operates via a radical chain mechanism where the tributyltin radical propagates the chain libretexts.org.
Photoredox catalysis and electrochemical methods have also emerged as powerful tools for generating alkyl radicals under mild conditions nih.govrsc.orgscispace.comrsc.org. These methods typically involve a catalyst that absorbs light or is electrochemically activated to initiate a SET process with the alkyl bromide, leading to the formation of the desired alkyl radical rsc.orgscispace.comrsc.org. For example, photoinduced SET from a catalyst to the alkyl bromide can cleave the C-Br bond rsc.org.
Once generated, these transient alkyl radicals can be intercepted or "trapped" by various reactive species to form new covalent bonds, leading to functionalized products. Common radical trapping agents include alkenes, alkynes, and stable radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) rhhz.netmdpi.comorganic-chemistry.orgmdpi.comnih.govresearchgate.net. The addition of an alkyl radical to an alkene or alkyne forms a new, often more stable, carbon-centered radical, which can then undergo further reactions rhhz.netmdpi.commdpi.comnih.gov. TEMPO, a persistent nitroxide radical, is frequently employed as a spin trap, reacting with transient radicals to form stable nitroxide adducts that can be detected and characterized rhhz.netmdpi.comorganic-chemistry.orgmdpi.comresearchgate.net. Alternatively, TEMPO can participate in cross-coupling trapping reactions, forming alkoxyamine adducts researchgate.net.
The octan-2-one radical, derived from this compound, would follow these general principles. The presence of the ketone group might influence the electronic properties or solubility of the molecule and its derived radical, but the primary pathway for radical generation remains the cleavage of the C-Br bond.
Cobalt-Catalyzed Radical Addition and Migration Processes in Aqueous Media
Cobalt complexes, particularly those derived from vitamin B12, have demonstrated significant utility in catalyzing radical reactions, including those conducted in aqueous media chemrxiv.orgnih.govacs.org. These systems often leverage the ability of reduced cobalt species, such as Co(I), to interact with alkyl halides, initiating radical pathways.
In a typical vitamin B12-catalyzed process in aqueous micellar solutions, the cobalt catalyst is reduced to its active Co(I) state, which then reacts with the alkyl bromide (e.g., 8-bromooctan-1-ol, a close analogue to this compound) to form an alkylcobalamin intermediate chemrxiv.orgnih.govacs.org. Upon activation, often through light irradiation, this intermediate undergoes homolytic cleavage of the Co-C bond, releasing an alkyl radical chemrxiv.orgnih.govacs.org. This generated radical can then participate in addition reactions with unsaturated substrates like olefins chemrxiv.orgnih.govacs.org.
These reactions are often carried out in aqueous micellar environments, which help to solubilize lipophilic substrates and bring them into proximity with the hydrophilic cobalt catalyst, thereby facilitating the reaction chemrxiv.orgnih.govacs.org. Such systems have been shown to promote tandem processes, such as radical addition followed by migration events (e.g., aryl migration), although migration is typically observed when an aryl group is present in the substrate chemrxiv.orgnih.govacs.org.
Other cobalt-catalyzed reactions involving alkyl halides in aqueous or mixed aqueous media have also been reported, including reductive coupling reactions with activated alkenes chinesechemsoc.orgresearchgate.net. These transformations often involve low-valent cobalt complexes that mediate the generation of alkyl radicals from alkyl bromides, which then undergo addition or coupling reactions chinesechemsoc.orgresearchgate.net. For instance, cobalt-catalyzed hydroalkylation of fullerenes with activated alkyl bromides in the presence of water has been described, suggesting the formation of alkyl radicals from the bromides chinesechemsoc.org. Similarly, cobalt-catalyzed reductive coupling of alkyl halides with activated alkenes in aqueous acetonitrile (B52724) has been reported, with mechanistic studies suggesting potential radical pathways researchgate.net.
Table 1: Representative Cobalt-Catalyzed Radical Reactions with Alkyl Halides in Aqueous Media
| Substrate Type (Example) | Catalyst System (Cobalt Source) | Aqueous Medium/Conditions | Radical Trapping/Reaction | Key Outcome/Transformation | Citation(s) |
| Alkyl Bromides (e.g., 8-bromooctan-1-ol) | Vitamin B12 (Co) + Zn (reductant) | Aqueous micellar solution (DTAC surfactant) | Addition to olefins | Tandem radical addition/migration | chemrxiv.orgnih.govacs.org |
| Activated Alkyl Bromides | Cobalt complexes (e.g., phosphine (B1218219) ligands) + Zn | Water/Acetonitrile | Addition to C₆₀ fullerenes | Hydroalkylation | chinesechemsoc.org |
| Alkyl Halides (Br, I) | Cobalt complexes (e.g., CoI₂(dppe)) + Zn | Water/Acetonitrile | Reductive coupling with activated alkenes | Michael-type addition | researchgate.net |
Table 2: Common Radical Trapping Agents
| Trapping Agent | Mechanism of Trapping | Typical Products Formed | Relevant to this compound Radical | Citation(s) |
| TEMPO | Spin trapping (addition to N-O bond), Cross-coupling | Nitroxide radicals, Alkoxyamines | Yes | rhhz.netmdpi.comorganic-chemistry.orgmdpi.comresearchgate.net |
| Alkenes | Radical addition to C=C bond | New carbon-centered radicals | Yes | rhhz.netmdpi.commdpi.comnih.gov |
| Alkynes | Radical addition to C≡C bond | New carbon-centered radicals | Yes | rhhz.netmdpi.commdpi.comnih.gov |
List of Compounds Mentioned:
this compound
Tributyltin hydride (Bu₃SnH)
Tributyltin bromide
TEMPO (2,2,6,6-tetramethylpiperidinyloxy)
8-bromooctan-1-ol
Vitamin B12
Cobalt(I) (Co(I))
Alkylcobalamin
Alkyl radical
Olefins
8-bromooctan-1-al
Applications of 8 Bromooctan 2 One in Complex Molecule Synthesis
Utility as a Key Bifunctional Intermediate in Organic Synthesis
The presence of both a reactive ketone and an electrophilic bromine atom allows 8-Bromooctan-2-one to participate in a wide array of organic transformations. The ketone group can undergo nucleophilic addition, condensation reactions, or be reduced, while the bromine atom is susceptible to nucleophilic substitution reactions. This dual reactivity enables chemists to sequentially or selectively modify the molecule, establishing it as a valuable building block. Similar α-bromo ketones are recognized for their utility in coupling reactions and as precursors for more elaborate structures due to their reactive carbonyl and bromide functionalities smolecule.com. The capacity to introduce diverse functional groups via reactions at either the carbonyl or the bromoalkyl chain positions this compound as a key intermediate in multi-step synthetic sequences.
Preparation of Functionalized Organic Compounds
Role in the Synthesis of Heterocyclic Systems
Compounds possessing both carbonyl and halogen functionalities are instrumental in the construction of heterocyclic ring systems. For example, 4-bromobutan-2-one, a shorter chain analog, has been specifically noted for its utility in preparing substituted pyrroles, which are prevalent heterocyclic motifs found in numerous natural products and pharmaceuticals smolecule.com. The bifunctional nature of this compound suggests its potential role in similar cyclization reactions, where intramolecular or intermolecular reactions involving the ketone and bromide groups could lead to the formation of various heterocyclic scaffolds.
Contributions to Total Synthesis Efforts
The strategic placement of functional groups in this compound makes it a valuable component in the total synthesis of complex molecules, including natural product analogs and chiral derivatives.
Scaffold Construction for Natural Product Analogs (as seen with related bromo-octanols)
The synthesis of natural products often requires the construction of complex carbon skeletons with specific functionalities. While direct examples for this compound are limited in the reviewed literature, its structural relative, 8-bromooctan-1-ol, has been employed in the synthesis of natural products and their analogs fishersci.at. Specifically, 8-bromooctan-1-ol has been used in the preparation of (E)-10-hydroxy-2-decenoic acid (royal jelly acid) and (Z)-14-methyl-9-pentadecenoic acid fishersci.at. These applications demonstrate how bromo-functionalized long-chain alcohols can serve as key building blocks for constructing the carbon frameworks of biologically relevant molecules. By analogy, this compound, with its similar eight-carbon chain and bromine atom, could similarly contribute to the scaffold construction of natural product analogs, providing a functionalized eight-carbon unit that can be elaborated upon.
Asymmetric Synthesis of Chiral Derivatives (e.g., amino acids using related bromo-ketones)
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for pharmaceuticals and biologically active molecules. α-Bromo ketones, in general, have emerged as versatile substrates for asymmetric synthesis. Research has demonstrated the successful catalytic asymmetric bromoamination of chalcones to yield chiral α-bromo-β-amino ketone derivatives capes.gov.brnih.gov. Furthermore, methods exist for the enantioselective transformation of racemic α-bromo ketones into chiral α-azido and α-amino ketones researchgate.net. These methodologies, often employing chiral catalysts or auxiliaries, allow for the stereoselective introduction of nitrogen functionalities, leading to chiral amino ketones, which are precursors to valuable chiral molecules like amino acids researchgate.netresearchgate.net. The structural features of this compound make it amenable to similar asymmetric transformations, potentially enabling the synthesis of chiral derivatives with applications in medicinal chemistry and beyond.
Mechanistic Investigations and Reaction Pathway Elucidation for 8 Bromooctan 2 One Transformations
Exploration of Single Electron Transfer (SET) Processes in Catalytic Reactions
Beyond traditional two-electron nucleophilic substitution pathways, transformations of alkyl halides can also proceed through single electron transfer (SET) mechanisms, often involving transition metal catalysts. libretexts.org In these processes, a single electron is transferred from a donor, such as a low-valent metal species, to the alkyl halide substrate. libretexts.org This generates a radical anion, which rapidly fragments to produce an alkyl radical and a halide anion. wikipedia.org
For 8-bromooctan-2-one, a cobalt-catalyzed reaction is a relevant example of an SET process. ntu.edu.sg The catalytic cycle can be initiated by the reduction of a cobalt(II) precursor to a more electron-rich, low-valent cobalt species. ntu.edu.sg This active catalyst can then transfer a single electron to the C-Br bond of this compound.
Proposed SET Mechanism:
Electron Transfer: A low-valent cobalt catalyst donates a single electron to this compound.
Fragmentation: The resulting radical anion is unstable and undergoes rapid cleavage of the carbon-bromine bond.
Radical Formation: This fragmentation yields a secondary alkyl radical (the octan-2-one radical) and a bromide anion (Br⁻). ntu.edu.sg
The generated alkyl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or coupling with other species in the reaction medium, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. cancer.gov Stereochemical studies of such cobalt-catalyzed reactions with secondary alkyl halides suggest the involvement of these radical intermediates. cancer.govnih.gov
Influence of Reaction Environment on Reactivity and Selectivity (e.g., micellar systems)
The reaction environment can profoundly impact chemical reactivity and selectivity. Micellar systems, formed by the aggregation of surfactant molecules in water, create unique, compartmentalized environments that can alter reaction pathways. These systems possess a hydrophobic core and a hydrophilic surface (the Stern layer), allowing for the solubilization of nonpolar reactants in an aqueous medium.
In the context of long-chain bromo-compounds, the specific orientation of the substrate within the micelle is crucial. Research on the visible light-driven, vitamin B12-catalyzed reaction of the closely related compound 8-bromooctan-1-ol provides significant insight. In an aqueous micellar system, the long hydrophobic alkyl chain of 8-bromooctan-1-ol is buried deep within the hydrophobic core of the micelle. This orientation makes the bromide substituent less accessible to the catalyst, which may reside in a different part of the micellar assembly.
This sequestration of the reactive site can lead to lower reaction efficiency compared to isomers where the functional groups are positioned differently. For instance, the reactivity of 1-bromooctan-2-ol was found to be higher than that of 8-bromooctan-1-ol in the same micellar system. This difference is attributed to the positioning of the reactive C-Br bond relative to the micelle-water interface, which affects its interaction with the catalyst. The specific diffusion constant for 1-bromooctan-2-ol was determined to be 1.10 × 10⁻¹⁰ m² s⁻¹, while for 8-bromooctan-1-ol it was 1.17 × 10⁻¹⁰ m² s⁻¹.
| Substrate | Key Structural Feature | Observed Reactivity in Micellar System | Plausible Explanation |
|---|---|---|---|
| 8-Bromooctan-1-ol | Bromine and hydroxyl groups separated by a long hydrophobic chain. | Lower reaction yield (37%). | Bromide substituent is deeply buried in the aggregate, making it difficult to react with the catalyst. |
| 1-Bromooctan-2-ol | Bromine and hydroxyl groups are close together. | Higher reaction yield (up to 48%). | Reactants may have a better fit within the surfactant layer, increasing accessibility of the bromide to the catalyst. |
Data and observations are based on studies of structurally analogous bromo-alcohols.
For this compound, a similar effect would be anticipated. The long C6 alkyl chain separating the ketone and the bromide would drive the C-Br end of the molecule into the nonpolar interior of the micelle, while the more polar ketone group would likely orient itself closer to the hydrophilic Stern layer. This positioning would influence the accessibility of the bromine atom to a water-soluble or interface-active catalyst, thereby controlling the reaction's efficiency and selectivity within the micellar environment.
Computational Chemistry Studies on 8 Bromooctan 2 One
Molecular Modeling of Electronic Structure and Reactivity
Molecular modeling, particularly employing Density Functional Theory (DFT), allows for the detailed examination of a molecule's electronic structure. For 8-Bromooctan-2-one, such studies would focus on calculating its ground-state geometry, electron distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations can reveal the distribution of electron density, identify nucleophilic and electrophilic centers, and predict the molecule's inherent reactivity. For instance, the carbonyl group (C=O) is a known electrophilic site, while the carbon atom bonded to the bromine (C-Br) is susceptible to nucleophilic attack. Computational methods can quantify the partial charges on these atoms and the polarity of the molecule, which are critical for predicting its behavior in chemical reactions and different environments.
Furthermore, methods like COSMO-RS (Conductor-like Screening Model for Realistic Solvents) can be employed to predict how molecules like this compound might organize and interact within various solvent systems, including microheterogeneous ones. By calculating the molecule's polar surface area and its interactions with solvent molecules, these models can predict its solubility and preferential localization within different phases.
Theoretical Prediction of Reaction Pathways and Energetics
The prediction of reaction pathways and energetics is a cornerstone of computational chemistry, enabling the elucidation of reaction mechanisms and the identification of rate-determining steps. For this compound, DFT calculations can be used to model potential reaction pathways, such as nucleophilic substitution at the C-Br bond or reactions involving the carbonyl group. This involves identifying transition states, calculating their energies, and determining activation barriers for proposed reaction mechanisms.
By comparing the energies of reactants, transition states, and products, theoretical studies can predict the feasibility and kinetics of various transformations. For example, the energy difference between the initial state and the transition state provides the activation energy, a key parameter for reaction rate. Techniques like Transition State Theory (TST) can then be applied to estimate rate constants at different temperatures, offering a comprehensive understanding of the reaction's kinetic profile. Related studies on alkyl bromides have shown their general reactivity in radical-mediated reactions and nucleophilic substitutions, suggesting that similar computational investigations would be valuable for this compound.
Simulation of Substrate Organization in Microheterogeneous Systems
Microheterogeneous systems, such as micelles and emulsions, create unique environments that significantly influence the behavior and reactivity of dissolved molecules. Computational simulations, including Molecular Dynamics (MD) and methods like COSMO-RS, are crucial for understanding how this compound would organize within such systems.
Studies on related compounds, such as 1-bromooctan-2-ol and 8-bromooctan-1-ol, have utilized COSMO-RS to predict their localization within micelles. These studies indicate that the position of functional groups (like the hydroxyl group and the bromide) dictates their interaction with the hydrophilic and hydrophobic regions of the micelle. For instance, when a polar group is close to the bromide, it tends to reside in the hydrophilic section, whereas when separated by a longer alkyl chain, the polar group might be at the micelle-water interface. By analogy, this compound, with its ketone and terminal bromide, would likely exhibit specific organizational patterns influenced by the polarity of the ketone and the hydrophobic nature of the alkyl chain and bromine atom.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Dynamic Light Scattering (DLS) are often coupled with theoretical studies to validate these predictions. NMR can probe the local environment and interactions of molecules within micelles, while DLS can provide information about aggregate sizes. Simulations can also explore how factors like surfactant concentration and the presence of other solutes affect the distribution and orientation of this compound, which is critical for understanding its role in reactions occurring in these complex media.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C8H15BrO | PubChem |
| Molecular Weight | 207.11 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 60099-86-7 | PubChem |
| SMILES | CC(=O)CCCCCCBr | PubChem |
| XLogP3 | 2.3 | PubChem (Computed) |
| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed) |
| Rotatable Bonds | 6 | PubChem (Computed) |
| Heavy Atom Count | 10 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
Advanced Spectroscopic and Chromatographic Methods for 8 Bromooctan 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 8-Bromooctan-2-one, NMR provides detailed information about the arrangement of atoms and their connectivity, offering insights into its chemical environment and potential reaction pathways. Both proton (H) and carbon-13 (C) NMR are invaluable.
Proton NMR (H NMR) spectra reveal the different types of protons present in the molecule, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating neighboring protons). For this compound, one would expect to observe signals corresponding to the methyl group adjacent to the carbonyl, the methylene (B1212753) groups along the alkyl chain, the methine proton adjacent to the bromine atom, and the protons of the methylene group adjacent to the carbonyl. The chemical shifts and splitting patterns of these signals are diagnostic for confirming the structure. For instance, the methyl protons () typically appear as a singlet around 2.1-2.2 ppm, while the methylene protons adjacent to the carbonyl () would appear as a triplet around 2.4-2.6 ppm. The protons on the carbon bearing the bromine atom () would likely resonate further downfield due to the electronegativity of bromine.
Carbon-13 NMR (C NMR) provides information about the carbon backbone. It can identify the carbonyl carbon, the carbon bearing the bromine atom, and the various methylene and methyl carbons. The chemical shift of the carbonyl carbon is typically in the range of 190-210 ppm, while the carbon attached to bromine would resonate in the range of 30-50 ppm, depending on the specific structure.
Mass Spectrometry (MS) for Characterization and Reaction Monitoring
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and characterization. For this compound, MS can confirm its molecular formula and provide evidence for its structure through fragmentation analysis.
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for volatile and thermally stable compounds like this compound, allowing for both separation and detection. Electron Ionization (EI) is a common ionization method in GC-MS, which typically leads to extensive fragmentation, providing a fingerprint for identification. The molecular ion peak () would correspond to the molecular weight of this compound (207.108 g/mol for C8H15BrO), with characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns might involve the loss of bromine, the loss of alkyl fragments, or cleavage alpha to the carbonyl group. For example, a fragment corresponding to [M-Br] or [M-CH3] might be observed.
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of elemental composition with high accuracy, thus confirming the molecular formula of this compound (CHBrO) rsc.orgcsfarmacie.cz. MS can also be employed to monitor the progress of reactions involving this compound, by tracking the appearance of product ions or the disappearance of reactant ions.
Table 1: Expected Mass Spectrometry Data for this compound (CHBrO)
| Ion Type | Expected m/z (approx.) | Fragmentation Pathway (Hypothetical) |
| Molecular Ion () | 206/208 | |
| [M-Br] | 127 | Loss of bromine radical |
| [M-CH] | 191/193 | Loss of methyl radical from carbonyl |
| [COCH] | 43 | Alpha-cleavage at carbonyl |
| [CHCHCHCHBr] | 135/137 | Alpha-cleavage at carbonyl |
Note: Exact m/z values and fragmentation patterns would be determined experimentally.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. For this compound, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used.
Gas Chromatography (GC): Given its likely volatility, this compound is amenable to GC analysis. GC separates compounds based on their boiling points and their interactions with the stationary phase of the GC column. A non-polar or moderately polar stationary phase, such as a DB-5MS or similar capillary column, would likely be suitable. The retention time of this compound on a specific GC column under defined conditions (e.g., temperature program, carrier gas flow rate) serves as a characteristic identifier. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, allowing for the simultaneous separation, identification, and quantification of this compound and any impurities present acs.orgnih.gov. Purity can be assessed by the relative peak area of this compound compared to other detected components.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), can also be employed for the analysis and purification of this compound, especially if it exhibits sufficient polarity or if GC is not ideal. A C18 stationary phase with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), possibly with an ion-pairing reagent if needed, would be a standard approach. HPLC can provide high resolution for separating closely related compounds or impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram rsc.orgacs.orgresearchgate.net.
Table 2: Chromatographic Parameters for this compound Analysis (Hypothetical)
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Purity Assessment Method |
| GC | DB-5MS (or similar capillary) | Helium (or Nitrogen) at defined flow rate; Temperature Program | FID or MS | Peak Area Percentage |
| HPLC (RP) | C18 | Water/Methanol or Acetonitrile Gradient | UV-Vis (if chromophore present) or MS | Peak Area Percentage |
Note: Specific parameters would need experimental determination.
These advanced analytical techniques are indispensable for ensuring the quality and understanding the behavior of this compound in various research and synthetic applications.
Future Research Directions and Emerging Trends for 8 Bromooctan 2 One Chemistry
Development of Sustainable Synthetic Routes
The chemical industry's increasing emphasis on green chemistry principles necessitates the development of environmentally benign and resource-efficient synthetic methodologies. For 8-Bromooctan-2-one, future research is likely to focus on routes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.
Current trends in sustainable ketone synthesis include photocatalytic C-H oxidation using visible light and air as the oxidant chemistryviews.org, and the use of CO₂ as a promoter in hydration reactions acs.org. While these methods are applied to other ketone classes, their adaptation for the synthesis of this compound could involve exploring similar photocatalytic or CO₂-mediated pathways, potentially starting from readily available octan-2-one or related precursors. Furthermore, the development of greener bromination techniques, such as those employing bromide/bromate couples as non-hazardous brominating agents researchgate.net or utilizing ionic liquids tandfonline.com, present promising avenues for the selective introduction of the bromine atom into the octan-2-one structure. Research into biocatalytic approaches, which have shown success in the enantioselective synthesis of related brominated alcohols , could also be extended to develop enzymatic routes for this compound or its precursors, offering high selectivity under mild conditions.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis remains a cornerstone of modern organic synthesis, enabling reactions that would otherwise be unfeasible or inefficient. For this compound, future research will likely explore novel catalytic systems to enhance its reactivity and achieve greater selectivity in both its synthesis and subsequent transformations.
The development of transition metal-catalyzed reactions, such as palladium-catalyzed carbocyclization of alkyl bromides nih.gov and nickel-catalyzed cross-couplings of α-haloketones nih.gov, highlights the potential for C-C bond formation. Future work could focus on applying these or new catalytic systems to this compound to construct complex carbon frameworks. Furthermore, advancements in organocatalysis and photocatalysis offer opportunities for milder and more selective functionalizations. For instance, enantioselective α-functionalization of ketones using iridium catalysts acs.orgspringernature.com could be adapted to chiral derivatives of this compound. The exploration of heterogeneous catalysts or immobilized enzymes could also lead to more sustainable and easily separable catalytic systems for reactions involving this compound.
Design of New Functionalized Derivatives with Tailored Reactivity
The inherent reactivity of both the carbonyl group and the bromide in this compound makes it an ideal precursor for a wide array of functionalized derivatives. Future research will focus on strategically modifying this molecule to create compounds with tailored properties for specific applications.
The α-position of the ketone is amenable to functionalization through radical pathways rsc.orgnih.gov or via umpolung strategies acs.org. Future research could explore novel methods for regioselective and stereoselective functionalization at the α-carbon of this compound, leading to chiral building blocks. The bromide moiety can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, or ethers, thereby expanding the chemical space accessible from this precursor. Moreover, combining reactions at both the carbonyl and bromide sites in one-pot sequences could lead to highly efficient syntheses of complex molecules. For example, the synthesis of novel heterocyclic compounds, which are known to possess significant biological activity and are often derived from α-haloketones mdpi.com, represents a promising area.
Table 1: Illustrative Examples of Functionalization Strategies for α-Haloketones
| Reaction Type | Substrate Class | Key Transformation | Potential Application Area | Citation Context |
| Nucleophilic Substitution | α-Haloketones | Replacement of halide with amine, thiol, alcohol, etc. | Heterocycle synthesis, API | mdpi.com |
| Cross-Coupling | α-Bromoketones | C-C bond formation with organometallic reagents | Complex molecule synthesis | nih.gov |
| Radical Functionalization | Ketones | α-C(sp³)-H functionalization via radical intermediates | Diverse organic scaffolds | rsc.orgnih.gov |
| Oxidative α-Functionalization | Pyridyl Ketones | Introduction of nucleophiles at α-position | Fine chemicals | acs.org |
| Meerwein Reaction | Olefins, Arenediazonium | α-Bromoketone formation | Pharmaceutical precursors | researchgate.net |
Applications in Advanced Organic Materials Science
The unique combination of a reactive carbonyl and an alkyl bromide, coupled with an eight-carbon chain, positions this compound as a potential building block in advanced organic materials science. While direct applications are still emerging, analogies with similar bifunctional molecules suggest significant potential.
Compounds with long alkyl chains and reactive functional groups, such as 8-bromooctan-1-ol, have found use in the synthesis of specialty polymers and liquid crystals nbinno.com. The ketone functionality in this compound could offer additional avenues for polymerization or cross-linking, potentially leading to novel polymeric materials with tailored thermal, mechanical, or optical properties. Furthermore, the ability to introduce diverse functional groups via derivatization (as discussed in Section 8.3) could lead to monomers for functional polymers or precursors for organic electronic materials. The exploration of its use in supramolecular chemistry, where molecules self-assemble into ordered structures, could also yield new materials with unique properties. Research into activating inert C-H bonds in ketones and esters has broad implications for materials science scripps.edu, suggesting that novel functionalization strategies for this compound could unlock its potential in this domain.
The future of this compound chemistry lies in leveraging its inherent reactivity within the framework of sustainable practices and advanced catalytic methodologies. By focusing on greener syntheses, innovative catalytic transformations, and the design of novel derivatives, researchers can unlock its full potential in creating advanced materials and complex molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
